molecular formula C10H13NO2 B15326387 4-[(Pyridin-2-yl)methyl]oxolan-3-ol

4-[(Pyridin-2-yl)methyl]oxolan-3-ol

Cat. No.: B15326387
M. Wt: 179.22 g/mol
InChI Key: WEWXUVRZNFJUBE-UHFFFAOYSA-N
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Description

4-[(Pyridin-2-yl)methyl]oxolan-3-ol is a hybrid heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It features a pyridine ring, a common pharmacophore in FDA-approved drugs, linked via a methylene group to an oxolane (tetrahydrofuran) ring bearing a hydroxyl group. This unique bifunctional structure makes it a versatile building block or intermediate for constructing more complex molecules. Researchers value this compound for its potential applications in developing pharmaceutical candidates, particularly in areas such as kinase inhibition. The presence of both hydrogen bond donor and acceptor sites within its molecular architecture allows for targeted interactions with biological systems. The pyridine moiety is frequently found in ligands for various enzymes and receptors, while the oxolane ring can contribute to favorable physicochemical properties. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(pyridin-2-ylmethyl)oxolan-3-ol

InChI

InChI=1S/C10H13NO2/c12-10-7-13-6-8(10)5-9-3-1-2-4-11-9/h1-4,8,10,12H,5-7H2

InChI Key

WEWXUVRZNFJUBE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yl)methyl]oxolan-3-ol typically involves the reaction of pyridin-2-ylmethanol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving pyridine derivatives and oxolane precursors. The process may involve multiple steps, including purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

  • Reduction: Production of pyridin-2-ylmethanol derivatives.

  • Substitution: Generation of various substituted oxolane derivatives.

Scientific Research Applications

Chemistry: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(Pyridin-2-yl)methyl]oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-[(Pyridin-2-yl)methyl]oxolan-3-ol and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Notable Properties/Applications
This compound Oxolane ring with 3-OH and 4-(pyridin-2-ylmethyl) Hydroxyl, pyridine Hypothetical: Moderate solubility, potential bioactivity
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol () Pyridine ring with 3-OH, 4-chloro, and 2-methoxy substituents Hydroxyl, chloro, methoxy Enhanced electronic effects for ligand design
3-Amino-5-methoxypyridin-4-ol•2HCl () Pyridine ring with 4-OH, 3-amino, and 5-methoxy groups; hydrochloride salt Hydroxyl, amino, methoxy Increased water solubility due to ionic form
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () Oxadiazole core with pyridyl and substituted pyrrolidine groups Oxadiazole, pyridine, ether Antiviral activity reported
5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol () Oxolane-3-ol with bulky trityl-protected purine substituent Hydroxyl, purine, trityl Low solubility due to hydrophobic groups

Key Observations:

Ring Systems and Substituent Effects: The oxolane ring in the target compound offers conformational flexibility compared to rigid pyridine or oxadiazole cores in analogs (e.g., ). The 3-OH group may enhance solubility relative to non-polar analogs like the trityl-protected compound in .

Synthetic Approaches :

  • Substitution reactions dominate synthesis, as seen in (pyrrolidin-3-ol functionalization) and (reflux with chloranil for cyclization). The target compound could hypothetically be synthesized via similar alkylation or coupling strategies .

Physicochemical Properties :

  • Hydroxyl groups generally improve water solubility (e.g., ’s hydrochloride salt), while bulky substituents () reduce it. The target compound’s pyridinylmethyl group may balance hydrophilicity and lipophilicity .

Biological Relevance :

  • Oxadiazole-pyridine hybrids () demonstrate antiviral activity, suggesting that the target compound’s pyridine moiety could be leveraged for similar applications. However, the absence of direct bioactivity data limits conclusive claims .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(Pyridin-2-yl)methyl]oxolan-3-ol, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, a pyridine derivative may undergo alkylation or nucleophilic substitution with oxolan-3-ol precursors. Key conditions include:

  • Temperature control : Reactions often proceed at low temperatures (−20°C to −15°C) to minimize side reactions .
  • Solvent selection : Dichloromethane or methanol is used for solubility and stability .
  • Purification : Column chromatography (ethyl acetate/hexane mixtures) and recrystallization (2-propanol or methanol) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the oxolane and pyridine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, pyridine C–N stretches) .

Q. How can researchers optimize purification methods for this compound?

  • Methodological Answer :

  • Chromatography : Use gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .
  • Recrystallization : Select solvents (e.g., methanol) that dissolve the compound at high temperatures but precipitate impurities .
  • Analytical monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and purity .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
  • X-ray crystallography : Determine absolute configuration of crystalline intermediates .
  • Stereoselective reagents : Employ enantiopure catalysts (e.g., Sharpless catalysts) to control asymmetric centers .

Q. What strategies mitigate side reactions during functional group modifications of this compound?

  • Methodological Answer :

  • Protecting groups : Temporarily block the hydroxyl group (e.g., using silyl ethers) during pyridine alkylation to prevent oxidation .
  • Low-temperature reactions : Conduct electrophilic substitutions at −20°C to reduce unwanted ring-opening of oxolane .
  • Selective reagents : Use sodium borohydride for controlled reductions instead of stronger agents like LiAlH₄ .

Q. How can researchers analyze and resolve conflicting data from different analytical methods (e.g., NMR vs. MS)?

  • Methodological Answer :

  • Cross-validation : Compare NMR integration ratios with MS isotopic patterns to verify molecular composition .
  • Impurity profiling : Use HPLC with UV/Vis detection to identify contaminants that may skew spectral data .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in structural assignments .

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